molecular formula C9H12 B8666093 2,3,3a,4-tetrahydro-1H-indene CAS No. 39014-56-7

2,3,3a,4-tetrahydro-1H-indene

Cat. No.: B8666093
CAS No.: 39014-56-7
M. Wt: 120.19 g/mol
InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,4-tetrahydro-1H-indene is a useful research compound. Its molecular formula is C9H12 and its molecular weight is 120.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

39014-56-7

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2,3,3a,4-tetrahydro-1H-indene

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4,9H,3,5-7H2

InChI Key

BIEBZGCKLFWMCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction is carried out with a system consisting of one decomposition reactor, one Diels Alder reactor and two distillation column. A mixture of a starting dicyclopentadiene material containing tetrahydroindene and a solvent (weight ratio of 2:5) is continuously fed to the decomposition reactor, and a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4. The ratio of tetrahydroindene/dicyclopentadiene (by weight) in the liquid starting material is adjusted to 5/100. A part of the liquid phase in the decomposition reactor is continuously discharged out of the system so as to keep constant the quantity of liquid in the decomposition reactor. The gaseous reaction product formed in the decomposition reactor is recovered, fed to the first distillation column, and rectified at the same column top pressure, column bottom pressure and reflux ratio as in Example 4. Fraction (B-1) composed mainly of cyclopentadiene is obtained from the column top, and fraction (B-2) composed mainly of dicyclopentadiene and tetrahydroindene is obtained from the column bottom. The fraction (B-2) is discharged out of the system. As a result, the recovery rate of cyclopentadiene (the quantity of cyclopentadiene (parts by weight) in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 74.0%, and the recovery rate of cyclopentadiene and dicyclopentadiene (total quantity (parts by weight) of cyclopentadiene and dicyclopentadiene in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 75.0%.
Name
tetrahydroindene dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The fraction (C-1) is fed to the fourth distillation column, and rectified at a column top pressure of 0.08 atmosphere, a column bottom pressure of 0.09 atmosphere, and a reflux ratio of 30. A fraction containing components having a boiling point lower than that of 5-vinyl-2-norbornene is obtained from the column top, and a fraction containing 5-vinyl-2-norbornene, dicyclopentadiene and tetrahydroindene is obtained from the column bottom. Further, the fraction from the column bottom is fed to the fifth distillation column (distillation "d1 "), and rectified at a column top pressure of 0.03 atmosphere, a column bottom pressure of 0.06 atmosphere, and a reflux ratio of 4.6. Component (D-1) composed mainly of 5-vinyl-2-norbornene is obtained from the column top, and component (D-2) composed mainly of dicyclopentadiene is obtained from the column bottom. The fraction (D-2) is recycled to the decomposition reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.